molecular formula C9H9NO B1357470 2,4-Dimethylbenzoxazole CAS No. 72692-90-1

2,4-Dimethylbenzoxazole

Cat. No.: B1357470
CAS No.: 72692-90-1
M. Wt: 147.17 g/mol
InChI Key: GLTSBRUWOZVDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylbenzoxazole is a heterocyclic aromatic compound with the molecular formula C9H9NO. It consists of a benzene ring fused to an oxazole ring, with two methyl groups attached at the 2nd and 4th positions of the benzene ring. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .

Mechanism of Action

Target of Action

2,4-Dimethylbenzoxazole, like other benzoxazole derivatives, is known for its diverse biological applications . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . .

Mode of Action

Benzoxazole derivatives are known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The interactions typically involve non-covalent bonds, such as π-π stacking or π-cation interactions, and hydrogen bonds .

Biochemical Pathways

Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities , suggesting that they have suitable ADME properties for bioavailability.

Result of Action

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Action Environment

It is generally important to consider factors such as temperature, ph, and the presence of other substances when considering the action of a compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethylbenzoxazole can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. For instance, the reaction of 2-aminophenol with 2,4-dimethylbenzaldehyde in the presence of a catalyst such as polyphosphoric acid or sulfuric acid can yield this compound .

Another method involves the use of 2-aminophenol and 2,4-dimethylbenzoyl chloride under basic conditions, such as in the presence of sodium hydroxide or potassium carbonate. This reaction typically occurs at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal oxides or zeolites may be used to enhance the efficiency of the reaction. Additionally, solvent-free or green chemistry approaches are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylbenzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the benzene or oxazole rings .

Comparison with Similar Compounds

2,4-Dimethylbenzoxazole can be compared with other benzoxazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields .

Properties

IUPAC Name

2,4-dimethyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-4-3-5-8-9(6)10-7(2)11-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTSBRUWOZVDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72692-90-1
Record name 2,4-Dimethylbenzoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072692901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-DIMETHYLBENZOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXV3QFL3VZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethylbenzoxazole
Reactant of Route 2
Reactant of Route 2
2,4-Dimethylbenzoxazole
Reactant of Route 3
Reactant of Route 3
2,4-Dimethylbenzoxazole
Reactant of Route 4
Reactant of Route 4
2,4-Dimethylbenzoxazole
Reactant of Route 5
Reactant of Route 5
2,4-Dimethylbenzoxazole
Reactant of Route 6
Reactant of Route 6
2,4-Dimethylbenzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.